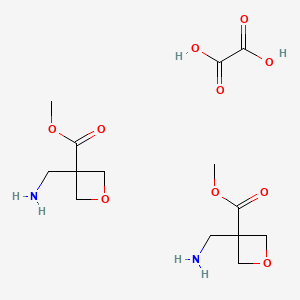
Methyl 3-(aminomethyl)oxetane-3-carboxylate;hemi(oxalic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(aminomethyl)oxetane-3-carboxylate;hemi(oxalic acid) is an organic compound with the molecular formula C6H11NO3. This compound is known for its unique structure, which includes an oxetane ring, a carboxylate group, and an aminomethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)oxetane-3-carboxylate typically involves the reaction of oxetane derivatives with aminomethyl reagents under controlled conditions. One common method involves the use of methyl oxetane-3-carboxylate as a starting material, which is then reacted with aminomethyl compounds in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of Methyl 3-(aminomethyl)oxetane-3-carboxylate often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .
化学反应分析
Types of Reactions
Methyl 3-(aminomethyl)oxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The aminomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various oxetane derivatives, alcohols, aldehydes, and substituted aminomethyl compounds .
科学研究应用
Methyl 3-(aminomethyl)oxetane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(aminomethyl)oxetane-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
- Methyl oxetane-3-carboxylate
- 3-Methyloxetane-3-carboxylic acid
- Methyl 3-aminooxetane-3-carboxylate
Uniqueness
Methyl 3-(aminomethyl)oxetane-3-carboxylate is unique due to the presence of both an aminomethyl group and an oxetane ring, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C14H24N2O10 |
|---|---|
分子量 |
380.35 g/mol |
IUPAC 名称 |
methyl 3-(aminomethyl)oxetane-3-carboxylate;oxalic acid |
InChI |
InChI=1S/2C6H11NO3.C2H2O4/c2*1-9-5(8)6(2-7)3-10-4-6;3-1(4)2(5)6/h2*2-4,7H2,1H3;(H,3,4)(H,5,6) |
InChI 键 |
SUBRHZMZABOACG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(COC1)CN.COC(=O)C1(COC1)CN.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


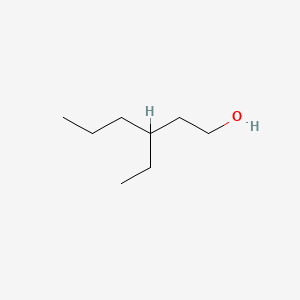

![Rel-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13902643.png)
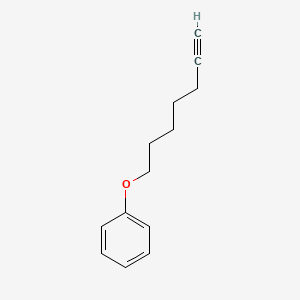

![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902664.png)
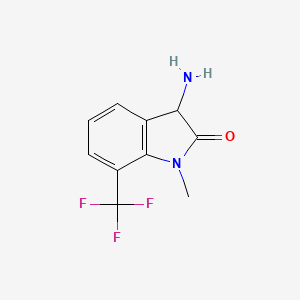
![Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13902673.png)
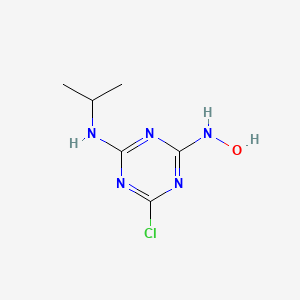
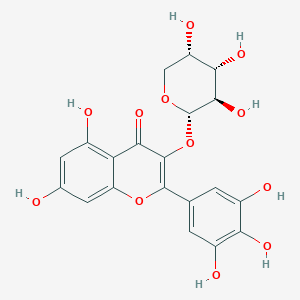

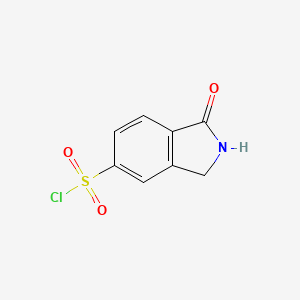
![6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13902713.png)
![(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B13902723.png)
